molecular formula C15H28N2 B15008336 2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine

2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine

Cat. No.: B15008336
M. Wt: 236.40 g/mol
InChI Key: QYAAPDQUHMGQBK-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine is a complex organic compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine typically involves multi-step organic reactions. One common method starts with the functionalization of adamantane, followed by the introduction of aminomethyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of advanced reactors and continuous flow systems can optimize the reaction conditions, reducing the production time and cost. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s stability and unique structure make it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine involves its interaction with specific molecular targets. The adamantane structure allows it to fit into unique binding sites, influencing various biochemical pathways. The aminomethyl groups can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: A simpler adamantane derivative with a single amine group.

    2-Adamantanone: An adamantane derivative with a ketone functional group.

    3,5-Dimethyladamantane: An adamantane derivative with two methyl groups.

Uniqueness

2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine stands out due to its combination of aminomethyl and dimethyl groups, which confer unique chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

2-[3-(aminomethyl)-5,7-dimethyl-1-adamantyl]ethanamine

InChI

InChI=1S/C15H28N2/c1-12-5-13(2)7-14(6-12,3-4-16)10-15(8-12,9-13)11-17/h3-11,16-17H2,1-2H3

InChI Key

QYAAPDQUHMGQBK-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)CN)CCN)C

Origin of Product

United States

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